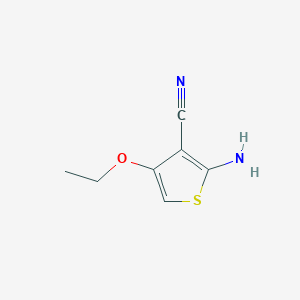

2-Amino-4-ethoxythiophene-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

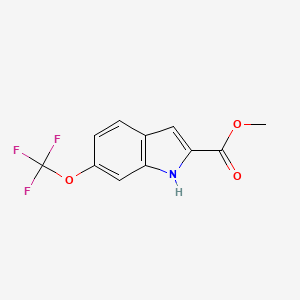

2-Amino-4-ethoxythiophene-3-carbonitrile is a chemical compound with the molecular formula C7H8N2OS . It has a molecular weight of 168.22 and is typically stored in a dark, dry place at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8N2OS/c1-2-10-6-4-11-7(9)5(6)3-8/h4H,2,9H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The compound should be stored in a dark place, sealed, and kept dry at 2-8°C .Applications De Recherche Scientifique

Antitumor Applications

2-Amino-4-ethoxythiophene-3-carbonitrile derivatives show potential as antitumor agents. A study on novel targets of 2-aminothiophene derivatives synthesized using Gewald methodology revealed their effectiveness against hepatocellular carcinoma (HEPG-2) and mammary gland breast cancer (MCF-7) cell lines (Khalifa & Algothami, 2020).

Synthesis Methods

Solvent-free synthesis of 2-aminothiophene-3-carbonitrile derivatives has been achieved using high-speed vibration milling, which offers advantages like short reaction time and simple conditions (Xu et al., 2014).

Molecular Fragmentation Studies

The decomposition of 2-aminothiophene-3-carbonitrile derivatives under electronic and chemical ionization has been explored, revealing insights into the main fragmentation routes of molecular ions (Klyba et al., 2018).

Optical Properties

Studies on the optical properties of this compound derivatives in the form of thin films have been conducted, focusing on parameters like absorption, molar extinction coefficient, and electric dipole strength (Zeyada, El-Nahass, & El-Shabaan, 2016).

Optoelectronic and Magnetic Materials

Gewald reaction has been used to synthesize new 2-amino-4-ferrocenylthiophene-3-carbonitrile derivatives, which show promise as precursors for optoelectronic and magnetic materials (Rodlovskaya & Vasnev, 2019).

Photophysical and Thermal Properties

Thiophene-based imine compounds derived from 2-aminothiophene-3-carbonitrile have been studied for their structural characterization, electrochemical, photophysical, and thermal properties (Yildiz et al., 2017).

Photovoltaic Applications

The photovoltaic properties of 2-aminothiophene-3-carbonitrile derivatives and their application in organic-inorganic photodiode fabrication have been explored, showing potential in improving diode parameters (Zeyada, El-Nahass, & El-Shabaan, 2016).

Dielectric Properties

Research on the dielectric properties of 2-aminothiophene-3-carbonitrile derivatives in thin film form has provided insights into parameters like AC electrical conductivity and dielectric behavior (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).

Photoluminescent Material

The electrochemical oxidation of 2-amino-3-cyano-4-phenylthiophene, a related compound, indicated its potential as a new class of photoluminescent material, displaying unique absorbance and photoluminescence properties (Ekinci, Horasan, Altundas, & Demir, 2000).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Propriétés

IUPAC Name |

2-amino-4-ethoxythiophene-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2OS/c1-2-10-6-4-11-7(9)5(6)3-8/h4H,2,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPLKSYDDWQIJCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CSC(=C1C#N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

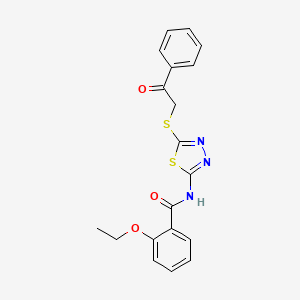

![N-(2-chloro-4-fluorophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2721154.png)

![[3-Cyano-6-(2,4-dichlorophenyl)pyridin-2-yl] 2,6-dichlorobenzoate](/img/structure/B2721155.png)

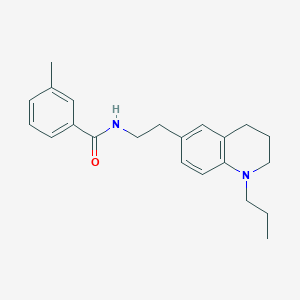

![2-({[(4-Butoxy-3-methoxyphenyl)methylidene]amino}oxy)acetic acid](/img/structure/B2721156.png)

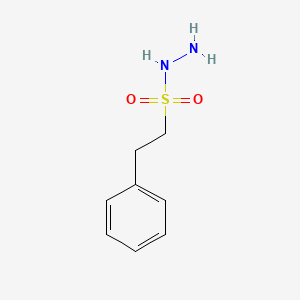

![5-(2-chlorophenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2721166.png)

![2-[(2,4,4-Trimethylpentan-2-ylamino)methylidene]propanedinitrile](/img/structure/B2721172.png)

![2-(3,4-dihydroquinolin-1(2H)-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B2721173.png)

![4-[(4-fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde](/img/structure/B2721175.png)